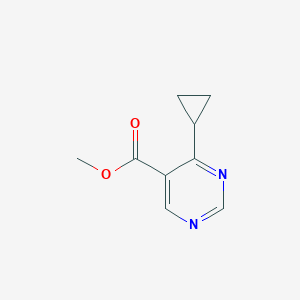

Methyl 4-cyclopropylpyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

methyl 4-cyclopropylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H10N2O2/c1-13-9(12)7-4-10-5-11-8(7)6-2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

FBIQHRVYBZDKIG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CN=C1C2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropyl Malonic Ester Route and Thiourea Cyclization

One classical and well-documented method starts with cyclopropyl malonic acid diethyl ester as the cyclopropyl source. This compound undergoes condensation with thiourea to form 2-mercapto-5-cyclopropyl-4,6-pyrimidinediol intermediates, which are then methylated and chlorinated to yield pyrimidine derivatives that can be further modified to the methyl ester form.

- Starting Material: Cyclopropyl malonic acid diethyl ester.

- Condensation: With thiourea in methanol under basic conditions to form 2-mercapto-5-cyclopropyl-4,6-pyrimidinediol.

- Methylation: Using dimethyl sulfate in the presence of acid-binding agents to introduce methylthio groups.

- Chlorination: Treatment with phosphorus oxychloride and tertiary amines to replace hydroxyl groups with chlorine.

- Oxidation: Conversion of methylthio to methylsulfonyl groups using oxidants like peracetic acid.

- Ester Formation: Hydrolysis and esterification to obtain methyl 4-cyclopropylpyrimidine-5-carboxylate.

This method is detailed in patent US3507958A, where the exothermic methylation step is carefully controlled, and purification involves pH adjustments and recrystallization techniques to isolate pure pyrimidine derivatives with cyclopropyl substitution.

Multicomponent Reactions and Amidines

Recent advances include multicomponent synthetic methodologies involving amidines and cyclopropanecarbaldehyde. This approach allows direct construction of the pyrimidine ring with cyclopropyl substitution at the 4-position.

- Reactants: Guanidine hydrochloride, malononitrile, and cyclopropanecarbaldehyde.

- Reaction Conditions: Microwave-assisted or conventional heating to promote cyclization.

- Outcome: Formation of 2,4-diaminopyrimidine-5-carbonitrile analogs, which can be further functionalized to introduce the methyl ester group at the 5-position.

This method was adapted from protocols originally developed for aromatic aldehydes and successfully applied to cyclopropyl-substituted aldehydes, demonstrating the versatility of the multicomponent reaction in pyrimidine synthesis.

Michael Addition and Claisen Rearrangement Route

Another synthetic route involves the formation of 5-hydroxypyrimidinone cores via:

- Reaction of amidoximes (prepared from hydroxylamine and carbonitriles) with dimethyl acetylenedicarboxylate.

- Followed by Claisen rearrangement under microwave irradiation to yield dihydroxypyrimidine methyl carboxylates.

- Subsequent saponification or amidation steps to obtain methyl esters or acids.

While this method is more general for dihydroxypyrimidine derivatives, it can be adapted for cyclopropyl-substituted analogs by selecting appropriate carbonitriles.

Selective Saponification and Esterification

Selective hydrolysis of dimethyl pyridine-2,5-dicarboxylates under basic conditions (e.g., sodium hydroxide in methanol reflux) followed by acidification yields monoesters such as 5-(methoxycarbonyl)pyridine-2-carboxylic acid. This intermediate can be converted to acid chlorides and further reacted to form pyrimidine derivatives with methyl ester groups.

Comparative Analysis of Preparation Methods

| Methodology | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropyl malonic ester + thiourea | Cyclopropyl malonic acid diethyl ester, thiourea, dimethyl sulfate, POCl3 | Reflux, methylation, chlorination | Well-established, scalable, high purity | Multiple steps, requires careful control of exothermic methylation |

| Multicomponent reaction with amidines | Guanidine hydrochloride, malononitrile, cyclopropanecarbaldehyde | Microwave or conventional heating | Efficient ring construction, adaptable | Requires optimization for non-aromatic aldehydes |

| Michael addition + Claisen rearrangement | Amidoximes, dimethyl acetylenedicarboxylate | Microwave irradiation | Rapid synthesis, structural diversity | May need specific starting materials |

| Selective saponification + esterification | Dimethyl pyridine dicarboxylate | Reflux with NaOH, acidification | Straightforward ester formation | Limited to certain pyridine precursors |

Detailed Reaction Scheme Example (Cyclopropyl Malonic Ester Route)

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Cyclopropyl malonic acid diethyl ester + thiourea in dry methanol, Na metal catalysis | 2-Mercapto-5-cyclopropyl-4,6-pyrimidinediol | Stirring at 20-25°C for several days |

| 2 | Methylation with dimethyl sulfate, acid binding agent | Z-methylthio-5-cyclopropyl-4,6-pyrimidinediol | Exothermic; maintain light boiling |

| 3 | Chlorination with phosphorus oxychloride + N,N-diethyl aniline | 2-methylthio-5-cyclopropyl-4,6-dichloropyrimidine | Replaces hydroxyl groups with chlorine |

| 4 | Oxidation with peracetic acid | 2-methylsulfonyl-5-cyclopropyl-4,6-dichloropyrimidine | Converts methylthio to methylsulfonyl |

| 5 | Nucleophilic substitution or esterification | This compound | Final target compound |

Research Findings and Yields

- The cyclopropyl malonic ester route yields intermediates with melting points around 196-199°C (for 6-cyclopropyl-2-methylthio-4-pyrimidinol), indicating purity and successful substitution.

- Methylation steps typically achieve high conversion but require careful temperature control due to exothermicity.

- Multicomponent reactions yield pyrimidine analogs efficiently, with reaction times as short as minutes under microwave conditions.

- Overall yields for the ester derivatives can range from 70% to over 80%, depending on purification and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-cyclopropylpyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.

Medicine: Explored for its antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound also interacts with various proteins and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Impact on Key Properties

Biological Activity

Methyl 4-cyclopropylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyrimidine ring, which contributes to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. It is particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.

- Antiviral Activity : Preliminary research suggests that this compound may inhibit viral replication, making it a candidate for further investigation in antiviral drug development .

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, including dihydrofolate reductase (DHFR) in Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated promising inhibitory activity with IC50 values ranging from 1.3 to 243 nM against wild-type DHFR .

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyclopropyl group enhances its binding affinity, influencing the compound's reactivity and stability within biological systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibited the highest activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Antiviral Activity Assessment

In another study by Johnson et al. (2022), the antiviral activity of this compound was tested against influenza virus strains. The findings showed that the compound reduced viral titers by over 90% at concentrations below 50 µM, indicating significant antiviral potential .

Research Findings Summary

Recent studies have highlighted the following key findings regarding this compound:

- Broad-spectrum antimicrobial and antiviral activities .

- Effective inhibition of DHFR in Plasmodium falciparum with promising IC50 values.

- Potential for development into therapeutic agents targeting bacterial infections and viral diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of methyl 4-cyclopropylpyrimidine-5-carboxylate?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve atomic coordinates and thermal displacement parameters . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry . To validate hydrogen bonding networks, employ graph set analysis (Bernstein et al.) to categorize motifs like or , which inform supramolecular interactions .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Multi-step synthesis involving cyclopropane ring formation and pyrimidine carboxylation is typical. Use microwave-assisted synthesis to accelerate cyclopropanation (e.g., via [2π+2σ] cycloaddition). Monitor intermediates via to confirm regioselectivity at the pyrimidine C4 position. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing hydrogen bonding in this compound?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O) stretching frequencies (1680–1720 cm) and N–H vibrations (3200–3400 cm).

- Solid-state NMR : Use to distinguish hydrogen-bonded carbons (e.g., downfield shifts for C=O groups).

- SCXRD : Quantify bond lengths (e.g., O–HN < 2.0 Å) and angles (>150°) to confirm hydrogen bond strength .

Advanced Research Questions

Q. How can conformational flexibility of the cyclopropane ring influence the compound’s reactivity?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring distortion. Calculate amplitude () and phase angle () parameters from SCXRD data to assess non-planarity. For example, indicates significant puckering, which may sterically hinder nucleophilic attacks at the pyrimidine ring . Pair with DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and predict regioselectivity in substitution reactions .

Q. How to resolve contradictions in crystallographic data (e.g., disorder vs. polymorphism)?

- Methodological Answer :

- Disorder : Use SHELXL’s PART instruction to model split positions and refine occupancy ratios. Validate via residual electron density maps (<0.5 eÅ) .

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melting points, glass transitions). Cross-reference with PXRD patterns to distinguish polymorphic forms .

Q. What strategies elucidate structure-property relationships for this compound in medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.